![molecular formula C20H14FNO5 B2462456 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate CAS No. 1105202-95-6](/img/structure/B2462456.png)
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate is a compound that has gained significant attention in scientific research due to its potential in various applications.
Scientific Research Applications
- A novel series of benzofuran-isoxazole hybrid heterocyclic units has been synthesized and characterized by NMR and mass spectral data .
- Naturally occurring and synthetically prepared compounds containing the 2-benzylbenzofuran moiety exhibit various pharmacological activities, including antihyperglycemic, analgesic, anti-inflammatory, antifungal, and antitumor effects .
- The attachment of other heterocyclic rings to benzofuran may enhance activity against drug-resistant bacteria .
- The synthesis of benzofuran-isoxazole hybrids involves etherification, dehydrative cyclization, and transition-metal catalysis .
- General protocols for preparing these compounds remain of high interest .
- Some isoxazole derivatives have emerged as potential EPAC1 and EPAC2 inhibitors .
- Further modifications at specific positions in the phenyl scaffold can enhance their activity .
Antimicrobial Activity
Pharmacological Potential
Synthetic Strategies
EPAC Antagonists
Chemical Synthesis
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity . The active compounds were found to interact with glucosamine-6-phosphate synthase and aspartic proteinase .
Mode of Action
Based on the docking studies of similar compounds, it can be inferred that these derivatives exhibit good theoretical affinity with their targets . This suggests that the compound may bind to its targets, thereby inhibiting their function.
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it can be speculated that the compound may interfere with the synthesis of bacterial cell walls or disrupt essential enzymatic processes .
Result of Action
Similar compounds have shown significant antimicrobial activity, suggesting that this compound may also exhibit similar effects .
properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO5/c21-15-6-2-4-8-17(15)24-12-20(23)25-11-14-10-19(27-22-14)18-9-13-5-1-3-7-16(13)26-18/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKLIVPFJAFWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.